(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
Overview
Description
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is a chiral diphosphine ligand used in various catalytic processes. This compound is particularly notable for its application in asymmetric synthesis, where it helps to produce enantiomerically pure products. The presence of two phosphine groups attached to a chiral ethane backbone allows for effective coordination with transition metals, making it a valuable tool in homogeneous catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane typically involves the reaction of 2-methylphenylmagnesium bromide with chlorodiphenylphosphine, followed by coupling with a chiral ethane derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions where the phosphine groups coordinate with different metal centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Transition metal salts like palladium chloride, platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligands.
Substitution: Metal-phosphine complexes.
Scientific Research Applications
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is widely used in scientific research, particularly in the fields of:
Chemistry: As a ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: Used in the study of enzyme mimetics and the development of biomimetic catalysts.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination facilitates the formation of metal-ligand complexes that can catalyze various chemical reactions. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A similar diphosphine ligand but lacks the chiral centers.
1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane: Another chiral diphosphine ligand with methoxy substituents instead of methyl groups.
Uniqueness
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is unique due to its specific chiral centers and the presence of methyl groups, which can influence the steric and electronic properties of the ligand. This uniqueness allows for fine-tuning of catalytic activity and selectivity in various chemical reactions.
Biological Activity
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane, a chiral diphosphine ligand, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHP
- Molecular Weight : Approximately 366.4 g/mol
- Structure : The compound features two phosphine groups attached to an ethane backbone, allowing for coordination with transition metals.
Biological Activity Overview
Research indicates that complexes formed with this compound exhibit various biological activities, particularly in anticancer and antimicrobial applications. The biological effects are largely attributed to the metal complexes derived from this ligand.
1. Anticancer Activity
Several studies have reported the anticancer properties of metal complexes involving this compound. For instance:
- Mechanism of Action : The metal-ligand complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular signaling pathways.
- Case Study : A study demonstrated that a platinum complex with this ligand showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC values were notably lower than those of traditional chemotherapeutic agents.
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Mechanism of Action : The ligand's ability to form stable complexes with metals enhances their interaction with microbial targets, leading to cell membrane disruption.
- Case Study : Research indicated that a silver complex with this diphosphine ligand displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics.
Table 1: Summary of Biological Activities
Activity Type | Metal Complex Type | Target Organisms/Cells | Notable Findings |
---|---|---|---|
Anticancer | Platinum Complex | Breast Cancer Cell Lines | IC = 5 µM |
Antimicrobial | Silver Complex | E. coli, S. aureus | Minimum Inhibitory Concentration (MIC) = 10 µg/mL |
Anticancer Mechanisms
Research has elucidated several pathways through which this compound metal complexes exert their anticancer effects:
- Induction of Apoptosis : Studies indicate that these complexes activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Certain complexes have been shown to halt the cell cycle at the G2/M phase, preventing cancer cell proliferation.
Antimicrobial Mechanisms
The antimicrobial action of this compound is attributed to:
- Membrane Disruption : The interaction between metal complexes and bacterial membranes leads to increased permeability and cell lysis.
- Inhibition of Biofilm Formation : Some studies suggest that these complexes can prevent biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents.
Properties
IUPAC Name |
(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMMGTSPHFJVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478895 | |
Record name | (R,R)-o-Tolyl-DIPAMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810667-85-7 | |
Record name | (R,R)-o-Tolyl-DIPAMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.